dimethylsilane CAS No. 105986-22-9](/img/structure/B14338378.png)
[(5-Bromo-1,1,1-trifluoropentan-2-yl)oxy](tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and stability. The compound features a bromine atom, trifluoromethyl group, and a tert-butyl-dimethylsilane moiety, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane typically involves the reaction of 5-bromo-1,1,1-trifluoropentanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane is used in various scientific research applications, including:
Biology: Used in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a probe in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom and trifluoromethyl group make it a versatile intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications that are useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1,1,1-trifluoro-pentane-2-one
- 3-Bromo-1,1,1-trifluoro-2-propanol
- 2,2,6,6-Tetramethyl-1-((4,4,4-trifluoro-1-(trimethylsilyl)butan-2-yl)oxy)piperidine
Uniqueness
(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane is unique due to its combination of a bromine atom, trifluoromethyl group, and tert-butyl-dimethylsilane moiety. This combination provides a unique reactivity profile, making it a valuable reagent in organic synthesis and various scientific research applications .
Eigenschaften
CAS-Nummer |
105986-22-9 |
|---|---|
Molekularformel |
C11H22BrF3OSi |
Molekulargewicht |
335.28 g/mol |
IUPAC-Name |
(5-bromo-1,1,1-trifluoropentan-2-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H22BrF3OSi/c1-10(2,3)17(4,5)16-9(7-6-8-12)11(13,14)15/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
SXFQOABOCVOEEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CCCBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


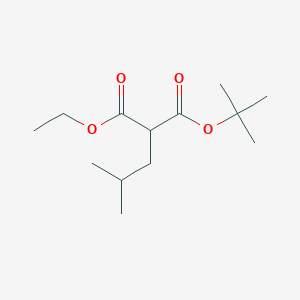
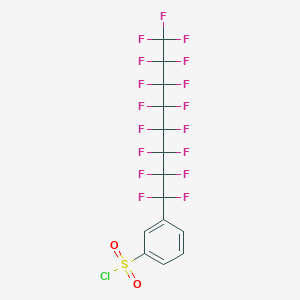
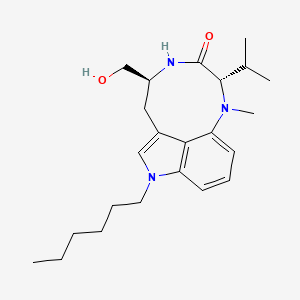
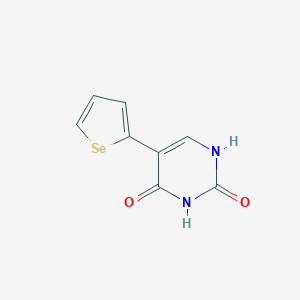
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
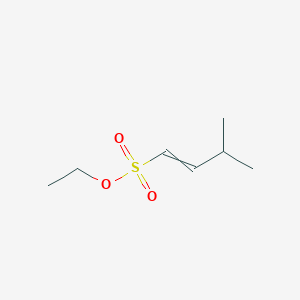
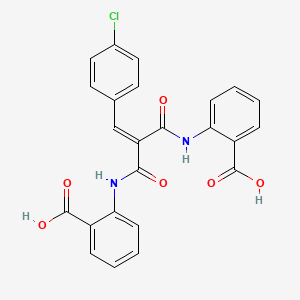
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
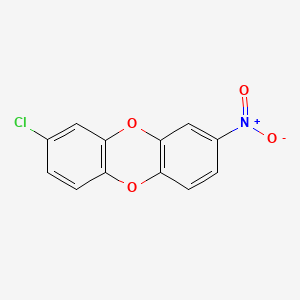
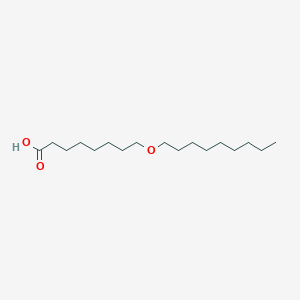
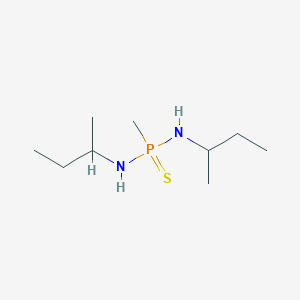
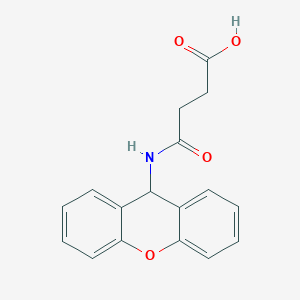
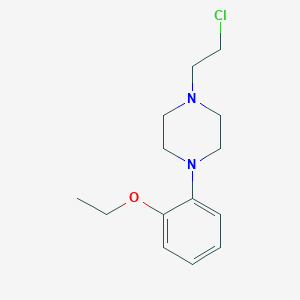
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
